molecular formula C9H16O3 B1336092 5-Oxononanoic acid CAS No. 3637-15-8

5-Oxononanoic acid

Cat. No.: B1336092
CAS No.: 3637-15-8
M. Wt: 172.22 g/mol
InChI Key: IOLZRTYKQAFXFB-UHFFFAOYSA-N
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Description

5-Oxononanoic acid is an organic compound with the molecular formula C9H16O3. It is a keto acid, specifically a nine-carbon chain with a ketone group at the fifth carbon and a carboxylic acid group at the terminal carbon. This compound is of interest due to its role as an intermediate in various chemical reactions and its applications in different fields.

Mechanism of Action

Target of Action

5-Oxononanoic acid, also known as 5-oxononanoate, is a medium-chain fatty acid . It is involved in the ozonolysis of fatty acid monolayers, which are important in the formation and persistence of organic-coated aerosols in the atmosphere . The primary target of this compound is these fatty acid monolayers .

Mode of Action

It is known that this compound and its derivatives have potential antifungal activity, possibly acting as succinate dehydrogenase inhibitors . This suggests that this compound may interact with its targets by inhibiting key enzymes, thereby disrupting normal biochemical processes .

Biochemical Pathways

This compound is involved in the ozonolysis of fatty acid monolayers, a process that affects the physical properties of aerosol particles and their chemical reactivity . The presence of a residual surface film, suspected to be formed of nonanoic acid and a mixture of azelaic and 9-oxononanoic acids, is retained at the interface after ozonolysis . This process is important in the context of atmospheric chemistry, as it influences the formation and persistence of clouds .

Pharmacokinetics

It is known to be a very hydrophobic molecule, practically insoluble in water, and relatively neutral . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Result of Action

The result of the action of this compound is the formation of a residual surface film after the ozonolysis of fatty acid monolayers . This film affects the physical properties of aerosol particles and plays a role in cloud formation . In the context of antifungal activity, this compound and its derivatives may disrupt normal fungal biochemical processes by inhibiting key enzymes .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and salinity . This suggests that the action, efficacy, and stability of this compound can vary depending on the environmental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Oxononanoic acid can be synthesized through the ozonolysis of oleic acid. The process involves the reaction of oleic acid with ozone, leading to the formation of a primary ozonide, which subsequently decomposes into Criegee intermediates and aldehydes. The Criegee intermediates further react to form this compound and other products .

Industrial Production Methods

In industrial settings, the oxidative cleavage of fatty acids and their derivatives is a common method to produce this compound. This process often employs ozone or hydrogen peroxide as oxidizing agents. The reaction conditions typically involve controlled temperatures and the presence of catalysts to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

5-Oxononanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include ozone and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under mild conditions.

    Substitution: Esterification reactions often involve alcohols and acid catalysts like sulfuric acid.

Major Products

    Azelaic acid: Formed through oxidation.

    Alcohols: Formed through reduction.

    Esters: Formed through esterification.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its role as an intermediate in the synthesis of valuable industrial compounds and its applications in various fields highlight its importance.

Properties

IUPAC Name

5-oxononanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-2-3-5-8(10)6-4-7-9(11)12/h2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLZRTYKQAFXFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70957698
Record name 5-Oxononanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70957698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3637-15-8
Record name 5-Oxononanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003637158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Oxononanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70957698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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